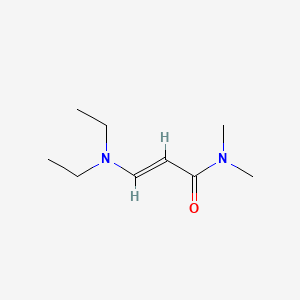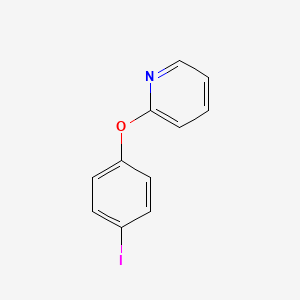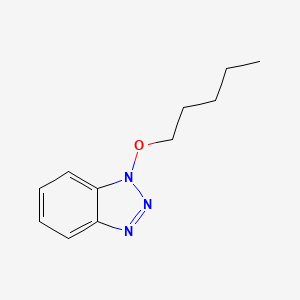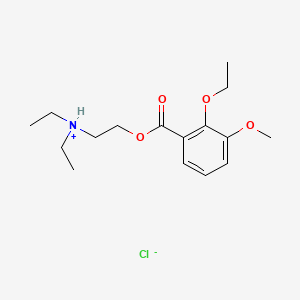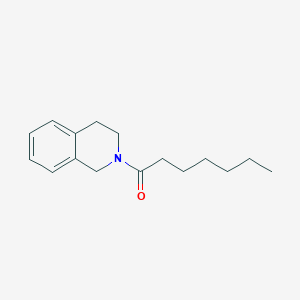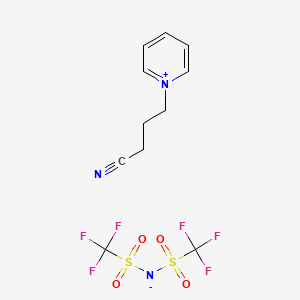
1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide is a nitrile-functionalized ionic liquid. This compound is known for its superior characteristics in various chemical reactions, particularly in carbon-carbon coupling reactions such as Suzuki and Stille coupling reactions . It is a relatively low-cost ionic liquid designed to improve catalyst retention and has been evaluated for its effectiveness in these reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide typically involves the alkylation of pyridine with 3-bromopropionitrile, followed by anion exchange with bis(trifluoromethanesulfonyl)imide . The reaction conditions often include the use of solvents such as dichloromethane and water, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of alkylation and anion exchange, with careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is particularly known for its role in substitution reactions, especially in carbon-carbon coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions, as well as various oxidizing and reducing agents depending on the desired reaction . The conditions for these reactions typically involve moderate temperatures and the use of solvents such as dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction. In coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which 1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide exerts its effects involves its ability to stabilize transition states and intermediates in chemical reactions . The molecular targets and pathways involved include interactions with metal catalysts and organic substrates, facilitating efficient and selective reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide include:
- 1-Methyl-1-propylpiperidinium bis(trifluoromethanesulfonyl)imide
- 1-Allyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide
- 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide
Uniqueness
What sets this compound apart from these similar compounds is its nitrile functionality, which enhances its ability to stabilize transition states and intermediates in chemical reactions . This makes it particularly effective in carbon-carbon coupling reactions, where catalyst retention and reaction efficiency are critical .
Eigenschaften
CAS-Nummer |
820972-37-0 |
|---|---|
Molekularformel |
C11H11F6N3O4S2 |
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;4-pyridin-1-ium-1-ylbutanenitrile |
InChI |
InChI=1S/C9H11N2.C2F6NO4S2/c10-6-2-5-9-11-7-3-1-4-8-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1,3-4,7-8H,2,5,9H2;/q+1;-1 |
InChI-Schlüssel |
JOZMARQATICSNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCCC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


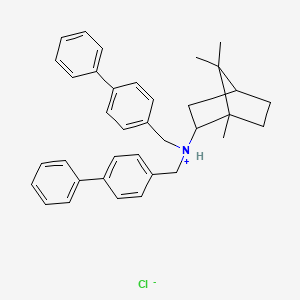
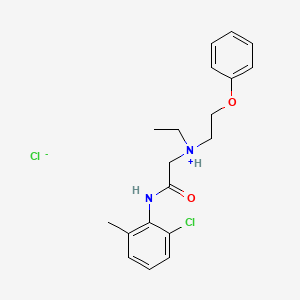
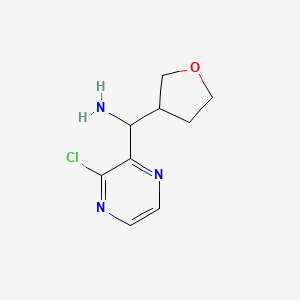

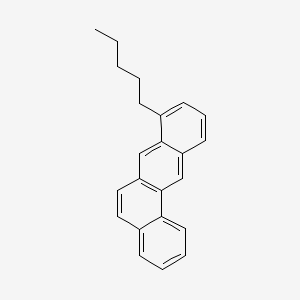
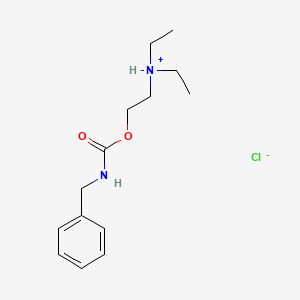
![1,1'-Methylenebis[4-azidobenzene]](/img/structure/B15344213.png)
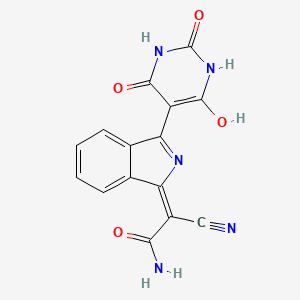
![4-{[(2-Isopropyl-4-quinazolinyl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B15344219.png)
